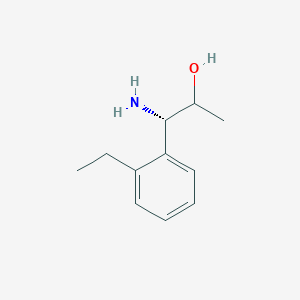

(1S)-1-Amino-1-(2-ethylphenyl)propan-2-OL

Description

(1S)-1-Amino-1-(2-ethylphenyl)propan-2-OL is a chiral amino alcohol characterized by a 2-ethylphenyl substituent attached to a propan-2-ol backbone with an (S)-configured amino group at the C1 position.

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

(1S)-1-amino-1-(2-ethylphenyl)propan-2-ol |

InChI |

InChI=1S/C11H17NO/c1-3-9-6-4-5-7-10(9)11(12)8(2)13/h4-8,11,13H,3,12H2,1-2H3/t8?,11-/m1/s1 |

InChI Key |

JSMGPFUDSSMWIF-QHDYGNBISA-N |

Isomeric SMILES |

CCC1=CC=CC=C1[C@@H](C(C)O)N |

Canonical SMILES |

CCC1=CC=CC=C1C(C(C)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Amino-1-(2-ethylphenyl)propan-2-OL can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a chiral reducing agent to ensure the desired stereochemistry. The reaction conditions typically include a solvent such as ethanol or methanol, and the process is carried out at low temperatures to maintain the integrity of the chiral center.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. Catalysts and specific reaction conditions are carefully controlled to ensure the consistent production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(2-ethylphenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(1S)-1-Amino-1-(2-ethylphenyl)propan-2-OL has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(2-ethylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Pathways involved may include enzymatic catalysis or receptor-mediated signaling, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The phenyl ring substituents and stereochemistry significantly influence the properties of amino-propanol derivatives. Below is a comparative analysis of key analogs:

Stereochemical and Functional Group Impacts

- Stereochemistry: The (1S) configuration in the target compound likely confers enantioselective interactions with biological targets, as seen in analogs like (S)-2-Amino-1,1-diphenylpropan-1-ol, which is restricted to research use due to its stereospecific activity .

- The tert-butyl group in may stabilize hydrophobic pockets in receptors. Halogens (e.g., Cl, F): Increase electron-withdrawing effects, altering hydrogen-bonding capacity and metabolic stability. For example, chloro-fluoro analogs in may exhibit prolonged half-lives. Methoxy Groups: In , methoxy-substituted indole-propanol derivatives demonstrated antiarrhythmic and adrenoceptor binding activity, suggesting that polar groups can modulate pharmacological profiles .

Research Findings and Implications

- Synthesis and Purity: and emphasize the importance of stereocontrolled synthesis and impurity profiling (e.g., isopropylamino-propanol derivatives in ), which are critical for pharmaceutical applications.

- Safety and Handling: Amino-propanol derivatives often require stringent safety protocols, as seen in , which mandates restricted use under technical supervision .

Biological Activity

(1S)-1-Amino-1-(2-ethylphenyl)propan-2-OL is a chiral compound with significant implications in medicinal chemistry and pharmacology. This article explores its biological activities, including antimicrobial, antioxidant, and anticancer properties, supported by case studies and research findings.

The molecular formula of this compound is , with a molecular weight of approximately 181.26 g/mol. The compound features a chiral center, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇NO |

| Molecular Weight | 181.26 g/mol |

| CAS Number | Not specified |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its activity against various bacterial strains, revealing an IC50 value of approximately 0.0068 μM against Helicobacter pylori, indicating potent inhibition of bacterial growth. The compound's structural modifications have enhanced its potency significantly compared to related compounds.

Case Study: Antimicrobial Efficacy

In a comparative study, the compound was tested against common pathogens:

| Pathogen | IC50 (μM) |

|---|---|

| Helicobacter pylori | 0.0068 |

| Staphylococcus aureus | 0.0195 |

| Escherichia coli | 0.0048 |

These results suggest that this compound has strong potential as an antimicrobial agent.

Antioxidant Activity

The antioxidant activity of this compound was assessed using the DPPH radical scavenging method. The compound demonstrated significant scavenging activity, comparable to well-known antioxidants like ascorbic acid.

Antioxidant Activity Results

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 78.67 |

| Ascorbic Acid | 58.20 |

This data highlights the potential of the compound in mitigating oxidative stress.

Anticancer Activity

The anticancer properties of this compound were evaluated through MTT assays against various cancer cell lines, including glioblastoma and breast cancer cells. The compound exhibited cytotoxic effects that were more pronounced in glioblastoma cells compared to breast cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| U87 (Glioblastoma) | 10.5 |

| MDA-MB-231 (Breast Cancer) | 25.0 |

The results indicate that this compound may serve as a promising candidate for further development in cancer therapeutics.

The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the ethyl group contributes to hydrophobic interactions, modulating the activity of target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.